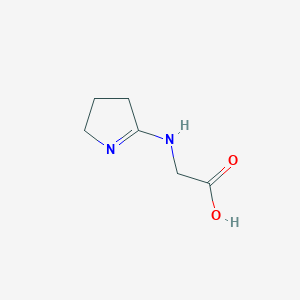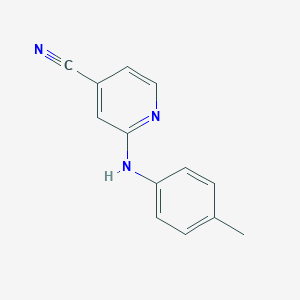![molecular formula C18H22N2O2 B173633 N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide CAS No. 31416-65-6](/img/structure/B173633.png)
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide, also known as lidocaine, is a local anesthetic and antiarrhythmic drug. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Lidocaine is widely used in medicine and dentistry to numb tissue and relieve pain during procedures. It is also used to treat irregular heartbeats and ventricular tachycardia.
Mechanism of Action
Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals. It also has antiarrhythmic effects by blocking sodium channels in the heart, which can help restore normal heart rhythm.
Biochemical and physiological effects:
Lidocaine has a number of biochemical and physiological effects. It can cause vasodilation, which can lead to a decrease in blood pressure. Lidocaine can also cause CNS depression, leading to drowsiness and sedation. In high doses, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide can cause seizures and respiratory depression.
Advantages and Limitations for Lab Experiments
Lidocaine is widely used in laboratory experiments due to its ability to block sodium channels. It is particularly useful in electrophysiology experiments. However, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide can have off-target effects on other ion channels, which can complicate experiments.
Future Directions
There are many potential future directions for N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide research. One area of interest is the development of more selective sodium channel blockers, which could have fewer off-target effects. Another area of interest is the use of N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide in combination with other drugs to enhance its effects. Finally, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide could be studied for its potential use in treating other conditions, such as neuropathic pain and epilepsy.
Synthesis Methods
Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with N,N-dimethylethanolamine to form N-[2-(dimethylamino)ethyl]-2-chloroacetamide. Finally, this compound is treated with sodium hydroxide to form N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide.
Scientific Research Applications
Lidocaine has been extensively studied for its use in anesthesia and pain management. It is commonly used in dental procedures, minor surgeries, and dermatology. Lidocaine has also been studied for its antiarrhythmic effects, particularly in the treatment of ventricular tachycardia.
properties
CAS RN |
31416-65-6 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H22N2O2/c1-20(2)14-13-19-17(21)18(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,22H,13-14H2,1-2H3,(H,19,21) |
InChI Key |
KCAHVQJFKHLCFY-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
CN(C)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)

